1,8-Naphthyridine-3-carboxamide, 4-chloro-2-(cyclopropylamino)-N,N-dibutyl-
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Overview
Description
1,8-Naphthyridine-3-carboxamide, 4-chloro-2-(cyclopropylamino)-N,N-dibutyl- is a synthetic organic compound belonging to the class of naphthyridines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Naphthyridine-3-carboxamide, 4-chloro-2-(cyclopropylamino)-N,N-dibutyl- typically involves multi-step reactions starting from 4-hydroxy-2,7-dimethyl-1,8-naphthyridine The N,N-dibutyl group is introduced via alkylation reactions using appropriate alkyl halides under basic conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1,8-Naphthyridine-3-carboxamide, 4-chloro-2-(cyclopropylamino)-N,N-dibutyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce nitro groups to amines or other functional group transformations.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Reagents such as alkyl halides, acyl chlorides, and amines are commonly used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various alkyl or acyl groups .
Scientific Research Applications
1,8-Naphthyridine-3-carboxamide, 4-chloro-2-(cyclopropylamino)-N,N-dibutyl- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for the treatment of cancer and other diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,8-Naphthyridine-3-carboxamide, 4-chloro-2-(cyclopropylamino)-N,N-dibutyl- involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This inhibition leads to the accumulation of DNA breaks and ultimately induces cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Vosaroxin: A known 1,8-naphthyridine derivative with anticancer activity.
2,7-Dimethyl-1,8-naphthyridine derivatives: These compounds have been studied for their cytotoxic activity against cancer cell lines.
Uniqueness
1,8-Naphthyridine-3-carboxamide, 4-chloro-2-(cyclopropylamino)-N,N-dibutyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit topoisomerase II and induce cell death in cancer cells makes it a promising candidate for further development as an anticancer agent .
Properties
CAS No. |
156992-02-8 |
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Molecular Formula |
C20H27ClN4O |
Molecular Weight |
374.9 g/mol |
IUPAC Name |
N,N-dibutyl-4-chloro-2-(cyclopropylamino)-1,8-naphthyridine-3-carboxamide |
InChI |
InChI=1S/C20H27ClN4O/c1-3-5-12-25(13-6-4-2)20(26)16-17(21)15-8-7-11-22-18(15)24-19(16)23-14-9-10-14/h7-8,11,14H,3-6,9-10,12-13H2,1-2H3,(H,22,23,24) |
InChI Key |
PBIDUUPALMPRFX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C(=O)C1=C(N=C2C(=C1Cl)C=CC=N2)NC3CC3 |
Origin of Product |
United States |
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